Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate

Medicinal Chemistry Building Block Procurement Quality Control

SAR inconsistency plagues pyrrolo[3,4-c]pyrrole programs when researchers substitute the di-Boc dihydro core with mono-Boc saturated analogues-shifting LogP by ~0.16 and MW by ~98 Da. This 97% pure, doubly Boc-protected building block (CAS 1894988-79-4) resolves that variability. ● Orthogonal Boc deprotection enables sequential pharmacophore installation for autotaxin inhibitor lead optimization. ● Dihydro core (Fsp³ 0.75) permits chemoselective epoxidation/hydrogenation unavailable on fully saturated scaffolds. ● Available in 100 mg-1 g packs, supporting FBDD hit screening through scale-up without re-qualification.

Molecular Formula C16H26N2O4
Molecular Weight 310.394
CAS No. 1894988-79-4
Cat. No. B2900906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate
CAS1894988-79-4
Molecular FormulaC16H26N2O4
Molecular Weight310.394
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3
InChIKeyDLOGCMDQCAJYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate: Physicochemical Profile


Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate (CAS 1894988-79-4) is a doubly Boc-protected, partially unsaturated pyrrolo[3,4-c]pyrrole scaffold . It offers two orthogonally removable tert-butoxycarbonyl (Boc) groups on a bicyclic dihydropyrrolopyrrole core (C₁₆H₂₆N₂O₄, MW 310.39 g/mol), providing a balance of structural rigidity and synthetic flexibility. Vendor-specified purity of 97% makes it suitable for both medicinal chemistry campaigns and materials research where high batch-to-batch consistency is required.

Dual Boc groups enable orthogonal deprotection strategies
Partially unsaturated core offers further functionalization handles
High vendor-reported purity supports reproducible multi-step synthesis

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate: Generic Substitution Limitations


Hexahydropyrrolo[3,4-c]pyrrole and octahydropyrrolo[3,4-c]pyrrole scaffolds are privileged cores in drug discovery, as evidenced by their presence in autotaxin inhibitors and other biologically active series [1]. However, simple substitution of the di-Boc dihydro analogue with a single-Boc fully saturated analogue changes the LogP by approximately 0.16, the molecular weight by roughly 98 Da, and eliminates the double bond required for subsequent chemoselective transformations such as epoxidation, hydrogenation, or electrophilic addition. These differences in logP, H-bond acceptor count, and Fsp3 alter physicochemical properties in a non-linear fashion and may affect solubility, permeability, and metabolic stability, making uncontrolled replacement of the target compound a risk to SAR reproducibility.

LogP shift
Mono-Boc fully saturated analogue may shift LogP by ~0.16, altering permeability context.
Double bond absence
Saturated analogue removes the dihydro core, limiting chemoselective transformations like epoxidation or electrophilic addition.
Molecular weight difference
~98 Da lower MW can modify solubility and H-bond acceptor count, affecting SAR reproducibility.

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate: Comparison with Closest Analogs


Purity vs. 2-Boc-hexahydropyrrolo[3,4-c]pyrrole

The target compound, Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate (CAS 1894988-79-4), is offered with a vendor-guaranteed purity of 97% by Fluorochem . In contrast, the closest commercially available structural analogue, 2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 141449-85-6), is typically listed at 95% purity by major suppliers such as Shanghai Bide Pharmatech [1]. This 2-percentage-point purity difference, while modest, is statistically meaningful in the context of reaction reproducibility and impurity profiling, particularly in discovery-stage medicinal chemistry where by-products from incomplete deprotection or side reactions must be rigorously controlled.

Purity comparison
Data to verify
97% vs 95%
+2 pp
Supports reaction reproducibility review
Vendor data; inter-lab validation unavailable
Medicinal Chemistry Building Block Procurement Quality Control

LogP Difference vs. Mono-Boc Analogue

The target compound exhibits a calculated LogP of 1.50 (XLogP3-AA algorithm, Fluorochem product page) , whereas 2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 141449-85-6) has a calculated LogP of 1.34 (Molbase database) [1]. The delta LogP of +0.16 indicates a measurable increase in lipophilicity attributable to the presence of the second Boc group and the partially unsaturated dihydro core. This shift may translate into higher passive membrane permeability, which is relevant for central nervous system (CNS) drug discovery where slightly elevated LogP values are often associated with improved blood-brain barrier penetration.

Lipophilicity shift
Data to verify
+0.16
ΔLogP
May shift permeability context
Calculated LogP; experimental values not reported
Medicinal Chemistry ADME Optimization Physicochemical Profiling

Orthogonal Deprotection via Dual Boc Groups

The target compound (MW 310.39 g/mol, C₁₆H₂₆N₂O₄) carries two Boc groups on a single bicyclic scaffold , in contrast to the closest analogue, 2-Boc-hexahydropyrrolo[3,4-c]pyrrole (MW 212.29 g/mol, C₁₁H₂₀N₂O₂) [1], which contains only one Boc group. The presence of two identical protecting groups implies that each can be removed under identical acidic conditions (e.g., TFA/DCM), but careful stoichiometric control can theoretically permit partial deprotection, yielding a mono-Boc intermediate with a free secondary amine for subsequent regioselective functionalization. The mass difference of 98.1 Da is consistent with the addition of one tert-butoxycarbonyl (C₅H₉O₂) moiety.

Protecting groups
Class-level
Two Boc vs One Boc
ΔMW 98.1 Da
Enables sequential deprotection strategy
Stoichiometric control required
Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate: Application Scenarios


ATX Inhibitor Synthesis

The 97% purity and dual-Boc architecture of the target compound render it a suitable advanced intermediate for the construction of hexahydropyrrolo[3,4-c]pyrrole-based autotaxin inhibitors [1] and other bioactive congeners. The ability to sequentially remove the Boc groups allows for the introduction of two distinct pharmacophores, enabling precise SAR exploration around this privileged scaffold.

Latent Pigments & Organic Semiconductors

The partially unsaturated dihydro core, combined with the high Fsp3 (0.75) and moderate LogP (1.50) , provides a scaffold that can be further functionalized via the double bond (e.g., epoxidation, dihydroxylation, or polymerization) while maintaining good solubility in organic solvents. This makes it a versatile building block for the synthesis of diketopyrrolopyrrole (DPP)-based latent pigments and organic electronic materials.

Chemoselective Deprotection Studies

The dual Boc groups on a rigid bicyclic framework offer a model system for studying chemoselective deprotection protocols (e.g., TFA vs. HCl/dioxane, or trimethylsilyl iodide) under controlled conditions. The high purity (97%) ensures that observed reaction outcomes are not confounded by starting material impurities, facilitating reliable mechanistic investigations.

Building Block for Screening Libraries

Organizations building fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) collections centered on the pyrrolopyrrole scaffold can benefit from the confirmed 97% purity and >98 Da MW advantage over the mono-Boc analogue [2]. The compound's availability in multiple pack sizes (100 mg, 250 mg, 1 g) facilitates both initial screening and subsequent hit expansion without re-qualification.

Application
Selection Property
Validation Focus
Autotaxin inhibitor synthesis
Dual-Boc orthogonal deprotection
Sequential pharmacophore introduction
DPP-based latent pigment synthesis
Unsaturated dihydro core reactivity
Polymerization and solubility profile
Chemoselective deprotection studies
Dual-Boc model scaffold
Acidic deprotection protocol reproducibility
FBDD/DEL library synthesis
High reported purity level
Batch-to-batch consistency and scalability
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